molecular formula C9H16N4O2 B2588634 6-Amino-5-(dimethylamino)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 790232-21-2

6-Amino-5-(dimethylamino)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2588634
CAS RN: 790232-21-2
M. Wt: 212.253
InChI Key: QJECGUOHLNMSKD-UHFFFAOYSA-N
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Description

“6-Amino-5-(dimethylamino)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives . Pyrimidines are important bioactive molecules and are present in various biomolecules such as DNA and RNA bases, amino acids, vitamins, etc .


Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved by condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a non-hazardous coupling reagent . The reaction conditions can be optimized to yield pure products in a short time .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using techniques like X-ray crystallography and multidimensional NMR experiments . These techniques can confirm the regioselectivity of the reaction and the formation of the desired product .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, they can be used as building blocks for the preparation of 8-substituted xanthines . They can also participate in multi-component reactions, which offer a wide range of possibilities for the efficient construction of highly complex molecules in a single procedural step .

Scientific Research Applications

Synthesis of 8-Substituted Xanthines

This compound is used in the synthesis of 6-amino-5-carboxamidouracils, the main building blocks for the preparation of 8-substituted xanthines . The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds resulting in most cases in more than 80% isolated yield .

Nitric Oxide Research

The identification of nitric oxide (NO) as an endothelial cell-derived relaxing factor resulted in an unprecedented biomedical research of NO and established NO as one of the most important cardiovascular, nervous and immune system regulatory molecule . This compound could potentially be used in this research field.

Future Directions

Research on pyrimidine derivatives is ongoing, and these compounds have potential applications in various fields, including medicinal chemistry . Future research could focus on developing more potent and selective pyrimidine derivatives, resolving general toxicity and pharmacokinetic challenges, and exploring their potential uses in treating various diseases .

properties

IUPAC Name

6-amino-5-(dimethylamino)-1-propylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-4-5-13-7(10)6(12(2)3)8(14)11-9(13)15/h4-5,10H2,1-3H3,(H,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJECGUOHLNMSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)NC1=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-(dimethylamino)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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